molecular formula C20H21N3O3 B2919230 N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021105-98-5

N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2919230
CAS RN: 1021105-98-5
M. Wt: 351.406
InChI Key: QJCVJKYIUXRYKD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DMF-4, is a novel compound with potential therapeutic applications in various diseases.

Scientific Research Applications

Heterocyclic Synthesis and Antiviral Activity

  • Research on the conversion of 2(3H)-furanones into a variety of heterocyclic systems has been explored, highlighting the potential for developing compounds with significant biological importance. This includes the synthesis of pyridazinones, oxadiazoles, and triazoles from furanones under specific conditions, demonstrating promising antiviral activities against HAV and HSV-1 viruses (Hashem et al., 2007).

Novel Synthetic Pathways

  • Studies on the synthesis of substituted furans via directed lithiation and palladium-catalyzed coupling provide insights into the methodologies that could potentially apply to the synthesis of complex molecules including "N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide". This demonstrates the versatility of furan compounds in synthesizing biologically relevant molecules (Ennis & Gilchrist, 1990).

Biological Activity of Related Compounds

  • The synthesis of novel 7-aminofuro and amino-thieno[2,3-d]pyridazin-4(5H)-ones, starting from methyl 2-(2-methoxy-2-oxoethyl)furan, has been explored. These compounds are part of a broader class of molecules that may have applications in pharmaceutical research, showcasing the importance of furan derivatives in medicinal chemistry (Koza et al., 2013).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6287–6292. Link

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-6-3-7-16(15(14)2)21-19(24)9-4-12-23-20(25)11-10-17(22-23)18-8-5-13-26-18/h3,5-8,10-11,13H,4,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCVJKYIUXRYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

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